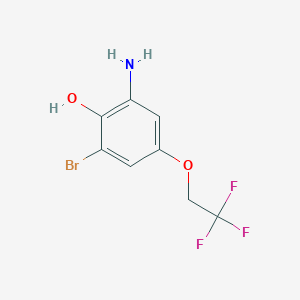
(4-Amino-1-fluorocyclohexyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-1-fluorocyclohexyl)methanol is a chemical compound with the molecular formula C7H14FNO It is a cyclohexane derivative featuring an amino group, a fluorine atom, and a hydroxymethyl group attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-1-fluorocyclohexyl)methanol typically involves the fluorination of a cyclohexane derivative followed by the introduction of an amino group and a hydroxymethyl group. One common method involves the following steps:
Fluorination: A cyclohexane derivative is treated with a fluorinating agent such as hydrogen fluoride or a fluorine gas to introduce the fluorine atom at the desired position.
Amination: The fluorinated cyclohexane is then subjected to amination using reagents like ammonia or an amine to introduce the amino group.
Hydroxymethylation: Finally, the compound undergoes hydroxymethylation, where a hydroxymethyl group is introduced using formaldehyde or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification Steps: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Amino-1-fluorocyclohexyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The amino group can be reduced to form an amine or a hydroxylamine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
(4-Amino-1-fluorocyclohexyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Amino-1-fluorocyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Amino-1-chlorocyclohexyl)methanol
- (4-Amino-1-bromocyclohexyl)methanol
- (4-Amino-1-iodocyclohexyl)methanol
Uniqueness
(4-Amino-1-fluorocyclohexyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to other halogenated analogs.
Propriétés
Formule moléculaire |
C7H14FNO |
|---|---|
Poids moléculaire |
147.19 g/mol |
Nom IUPAC |
(4-amino-1-fluorocyclohexyl)methanol |
InChI |
InChI=1S/C7H14FNO/c8-7(5-10)3-1-6(9)2-4-7/h6,10H,1-5,9H2 |
Clé InChI |
HKHCXCOCGDYAMX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1N)(CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


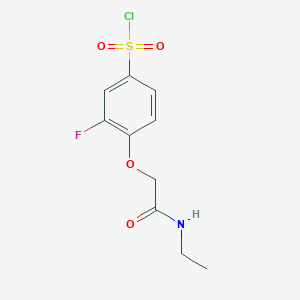
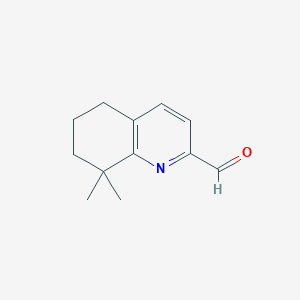




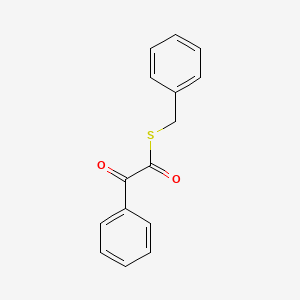

![4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845397.png)
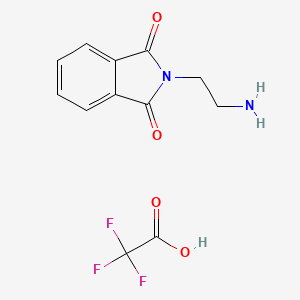
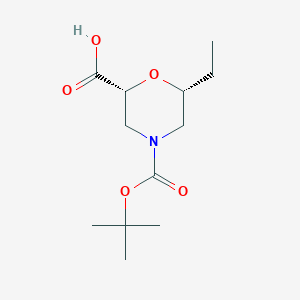
![rel-(1S,2S,4S,5S)-4-(7-Methoxy-2-oxo-2H-chromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B12845419.png)
![Copper,[tetrahydrogen 6,6'-[(3,3'-dihydroxy-4,4'-biphenylylene)bis(azo)]bis[4-amino-5-hydroxy-1,3-naphthalenedisulfonato(4-)]]di-,tetrasodium salt](/img/structure/B12845431.png)
